molecular formula C21H24N2O2 B15288132 OlopatadineAmide

OlopatadineAmide

Cat. No.: B15288132
M. Wt: 336.4 g/mol
InChI Key: ONMJUODQUPOCQH-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

OlopatadineAmide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

OlopatadineAmide has a wide range of applications in scientific research:

Mechanism of Action

OlopatadineAmide exerts its effects by blocking the histamine H1 receptors, thereby preventing histamine from binding and initiating an allergic response. This action stabilizes mast cells and inhibits the release of inflammatory mediators such as leukotrienes and thromboxanes .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetamide

InChI

InChI=1S/C21H24N2O2/c1-23(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(22)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H2,22,24)/b18-8-

InChI Key

ONMJUODQUPOCQH-LSCVHKIXSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N

Origin of Product

United States

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